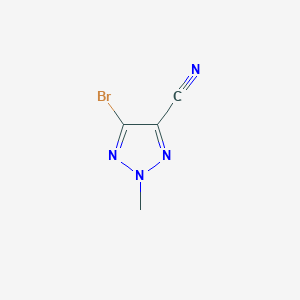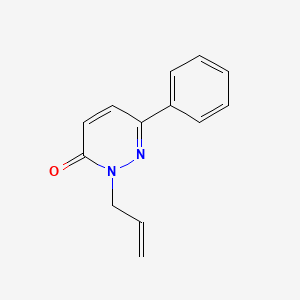![molecular formula C14H24F2N2O2 B12951729 Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5,5-difluoro-2,9-diazaspiro[55]undecane-9-carboxylate is a synthetic organic compound with the molecular formula C14H24F2N2O2 It is characterized by its spirocyclic structure, which includes a diazaspiro undecane core with tert-butyl and difluoro substituents
Métodos De Preparación
The synthesis of tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the diazaspiro core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Introduction of the difluoro substituents: Fluorination reactions are carried out to introduce the difluoro groups at the desired positions.
Attachment of the tert-butyl group:
The reaction conditions for each step may vary, but common reagents and solvents used include bases, acids, and organic solvents such as dichloromethane and tetrahydrofuran. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate: This compound has a similar spirocyclic structure but lacks the difluoro substituents.
Tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate: This compound has an additional carboxylate group, making it structurally different.
Tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has a different substitution pattern on the spirocyclic core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H24F2N2O2 |
|---|---|
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-5-13(6-9-18)10-17-7-4-14(13,15)16/h17H,4-10H2,1-3H3 |
Clave InChI |
CGQJXVYKXFCZMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
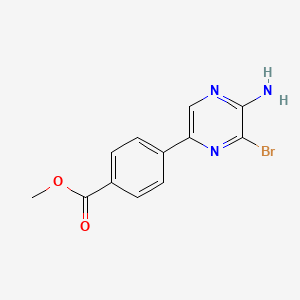
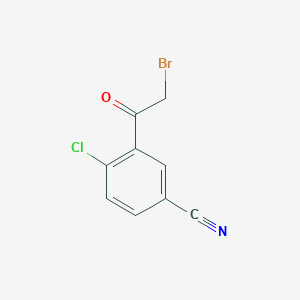

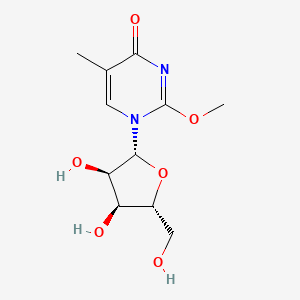
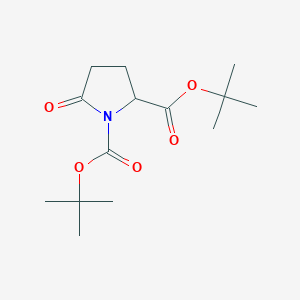
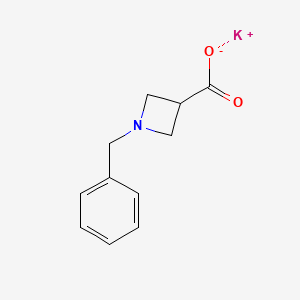

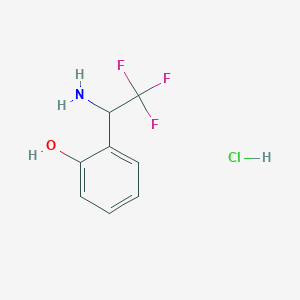
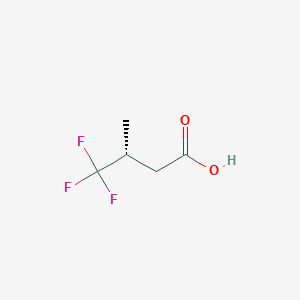
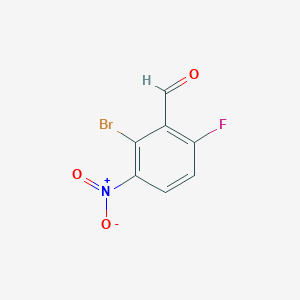
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
